molecular formula C11H10N2O B12880555 2-Phenyl-1-(1h-pyrazol-4-yl)ethanone CAS No. 112675-13-5

2-Phenyl-1-(1h-pyrazol-4-yl)ethanone

Cat. No.: B12880555
CAS No.: 112675-13-5
M. Wt: 186.21 g/mol
InChI Key: BJFODKFXQZWCDU-UHFFFAOYSA-N
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Description

2-Phenyl-1-(1h-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C11H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(1h-pyrazol-4-yl)ethanone typically involves the reaction of phenylhydrazine with acetylacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(1h-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: 2-Phenyl-1-(1h-pyrazol-4-yl)ethanol.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-Phenyl-1-(1h-pyrazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(1h-pyrazol-4-yl)ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-pyrazol-4-yl)methanone
  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

2-Phenyl-1-(1h-pyrazol-4-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

112675-13-5

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-phenyl-1-(1H-pyrazol-4-yl)ethanone

InChI

InChI=1S/C11H10N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13)

InChI Key

BJFODKFXQZWCDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNN=C2

Origin of Product

United States

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